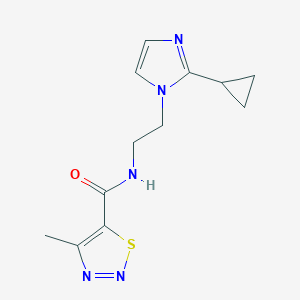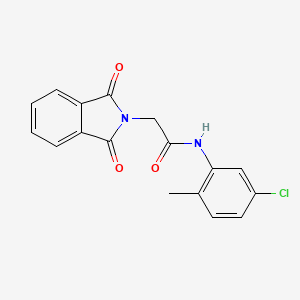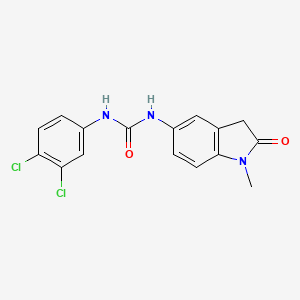![molecular formula C23H16FN3O B2995107 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-08-2](/img/structure/B2995107.png)
1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a 4-fluorophenyl group, a methoxy group, and a phenyl group attached to different positions of the pyrazoloquinoline core .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a quinoline ring (a larger ring that contains a benzene ring fused with a pyridine ring). The 4-fluorophenyl, 8-methoxy, and 3-phenyl groups are attached to this core .Aplicaciones Científicas De Investigación
Photophysical Properties and Fluorophore Applications
Quinoline derivatives, including those similar to 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorescence, making them suitable for use in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors is also noted due to their structural characteristics, such as fused aromatic systems that enhance sensitivity and selectivity in various applications (Aleksanyan & Hambardzumyan, 2013). These compounds exhibit stable fluorescence in organic solvents and aqueous solutions, unaffected by common reagents like LiCl, NaOH, or acetic acid, although protic acids like HCl can quench their fluorescence efficiently yet reversibly, indicating a use in dynamic fluorescence-based sensors (Mu et al., 2010).
Versatile Building Blocks for Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, a close relative, serves as a versatile foundation for constructing brightly fluorescent molecular sensors. These compounds can be integrated into systems for metal ion recognition, demonstrating significant fluorescence enhancement upon analyte binding. This utility underscores the adaptability of pyrazolo[4,3-c]quinoline derivatives in designing sensors with efficient signaling capabilities (Rurack et al., 2002).
Enhanced Fluorescence and Electroluminescence
Research into pyrazoloquinoline derivatives has led to the development of materials that exhibit strong fluorescence and are viable for electroluminescent applications, including light-emitting diodes (LEDs). Studies on spirobiindane-based 1H-pyrazolo[3,4-b]quinoline chromophores have shown that these compounds retain strong fluorescence in both solution and solid states, with modifications to the molecule allowing for enhanced luminescent properties suitable for LED technology (Gondek et al., 2010).
Influence of Fluorine Substitution
The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline structure alters its photophysical and electrochemical properties significantly. Fluorine substitution has been shown to modify fluorescence quantum efficiency, alter HOMO and LUMO levels, and shift absorption bands. These changes, along with the ability to tune the molecule's basicity through the electron-withdrawing effect of fluorine, highlight the capacity for engineering the compound's properties for specific applications, such as increased resistance to proton donors (Szlachcic & Uchacz, 2018).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQXOQIFFAKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)


![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)
![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)